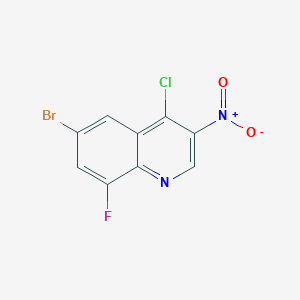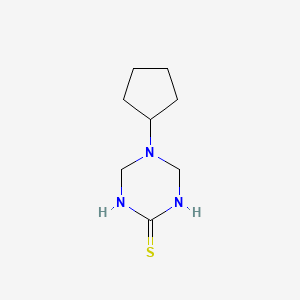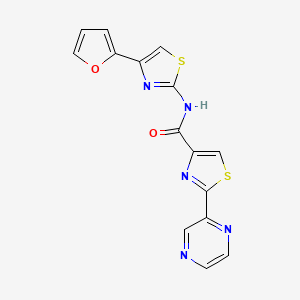
6-Bromo-4-chloro-8-fluoro-3-nitroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-4-chloro-8-fluoro-3-nitroquinoline is a chemical compound with the CAS Number: 1598291-67-8 . It has a molecular weight of 305.49 and is typically stored at temperatures below -10°C . It is a powder in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 6-bromo-4-chloro-8-fluoro-3-nitroquinoline . The InChI code is 1S/C9H3BrClFN2O2/c10-4-1-5-8(11)7(14(15)16)3-13-9(5)6(12)2-4/h1-3H .Physical And Chemical Properties Analysis
6-Bromo-4-chloro-8-fluoro-3-nitroquinoline is a powder in its physical form . It has a molecular weight of 305.49 and is typically stored at temperatures below -10°C .Wissenschaftliche Forschungsanwendungen
Cytotoxic Studies and Anticancer Applications
Research on 8-hydroxyquinoline derivatives, including compounds with fluoro, chloro, and bromo substituents, has shown promising results in the context of anticancer applications. These compounds, when complexed with metals such as Co(III), Ni(II), and Cu(II), have demonstrated enhanced antiproliferative activity against breast cancer cell lines, suggesting a potential for therapeutic applications in cancer treatment (Kotian et al., 2021).
Antibacterial Properties
The synthesis of new 8-nitrofluoroquinolone models has led to the discovery of compounds with significant antibacterial activity against both gram-positive and gram-negative strains. Notably, derivatives with certain substituted amine groups have shown good activity against S. aureus, indicating their potential as antibacterial agents (Al-Hiari et al., 2007).
Prodrug Systems for Reductive Activation
Novel 2-aryl-5-nitroquinolines have been synthesized as potential prodrug systems, showcasing the versatility of nitroquinoline derivatives in drug design and development. These compounds are designed for bioreductive activation, indicating their utility in targeted drug delivery mechanisms (Couch et al., 2008).
Magnetic Properties and Molecular Solids
The study of molecular solids based on nickel complexes, incorporating bromo and fluoro substituents, has expanded our understanding of their structural and magnetic properties. This research is crucial for the development of materials with specific magnetic characteristics, which could have applications in data storage and electronic devices (Ni et al., 2005).
Photolabile Protecting Groups
Brominated hydroxyquinoline has been identified as a photolabile protecting group with sensitivity to multiphoton excitation. Its application is particularly significant in the development of caged compounds for biological research, providing a method to control the release of biologically active molecules with light (Fedoryak et al., 2002).
Fungitoxicity and Antifungal Activity
Compounds featuring bromo and chloro substituents on quinoline rings have been evaluated for their antifungal activity, showing potential as fungicides. This research contributes to the search for new antifungal agents that can be used in agriculture and medicine to combat fungal infections (Gershon et al., 1996).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 6-Bromo-4-chloro-8-fluoro-3-nitroquinoline are not available in the search results, quinoline derivatives are widely used in various fields including medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The ongoing research in this area is focused on synthesizing and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Eigenschaften
IUPAC Name |
6-bromo-4-chloro-8-fluoro-3-nitroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrClFN2O2/c10-4-1-5-8(11)7(14(15)16)3-13-9(5)6(12)2-4/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXQLNFWNNFGRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NC=C(C(=C21)Cl)[N+](=O)[O-])F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((3,4-Dimethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2857016.png)


![4-[(4-methylpiperidin-1-yl)sulfonyl]-N-(1,2-oxazol-3-yl)benzamide](/img/structure/B2857020.png)

![4-(2-(benzo[d]thiazole-6-carbonyl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2857025.png)
![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-chlorophenyl)acetamide](/img/structure/B2857029.png)
![7-oxo-N-(1-phenylethyl)-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-10-carboxamide](/img/structure/B2857031.png)
![N-allyl-2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2857032.png)
![1-[4-Bromo-2-(difluoromethyl)phenyl]tetrazole](/img/structure/B2857034.png)
![2-[(4-chlorophenyl)sulfonyl]-4-phenyl-3-butenal O-methyloxime](/img/structure/B2857035.png)
![ethyl 2-[2-(4-chlorophenyl)-3-(4-nitrophenyl)-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2857037.png)

![N-[[4-(4-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2857039.png)